Povorcitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Povorcitinib is an oral, small-molecule, selective Janus kinase 1 inhibitor. It has shown potential activity in the treatment of various inflammatory and autoimmune diseases, including nonsegmental vitiligo and hidradenitis suppurativa . This compound works by inhibiting the Janus kinase 1 pathway, which is involved in the signaling of various cytokines and growth factors that play a role in inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of povorcitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
Povorcitinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Chemistry: Used as a tool to study the Janus kinase 1 pathway and its role in chemical signaling.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Under clinical trials for the treatment of nonsegmental vitiligo, hidradenitis suppurativa, prurigo nodularis, asthma, and chronic spontaneous urticaria
Mechanism of Action
Povorcitinib exerts its effects by selectively inhibiting Janus kinase 1, a key enzyme in the Janus kinase-signal transducer and activator of transcription pathway. This inhibition disrupts the signaling of various cytokines and growth factors involved in inflammation and immune responses. By blocking this pathway, this compound reduces the activity of pro-inflammatory cytokines, leading to decreased inflammation and immune modulation .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another Janus kinase inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and atopic dermatitis.
Upadacitinib: A selective Janus kinase 1 inhibitor used for the treatment of rheumatoid arthritis
Uniqueness
This compound is unique in its selectivity for Janus kinase 1, which may offer a more targeted approach with potentially fewer side effects compared to other Janus kinase inhibitors that target multiple Janus kinase enzymes .
Properties
CAS No. |
1637677-22-5 |
---|---|
Molecular Formula |
C23H22F5N7O |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C23H22F5N7O/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33)/t14-/m0/s1 |
InChI Key |
MSGYSFWCPOBHEV-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N[C@@H](C)C(F)(F)F)F)CC#N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.